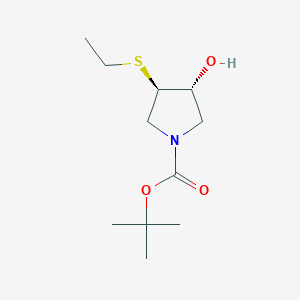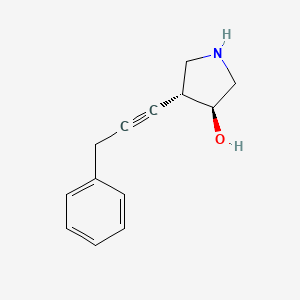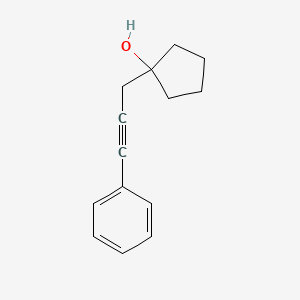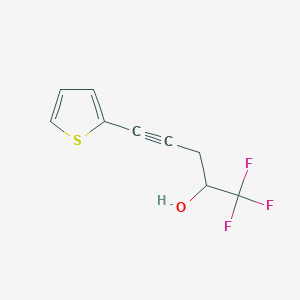![molecular formula C12H16FNO B1485743 1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutan-1-ol CAS No. 2158953-48-9](/img/structure/B1485743.png)
1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutan-1-ol
Descripción general
Descripción
1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutan-1-ol (FMCB) is a cyclic ether compound that has been used in a variety of scientific research applications due to its unique properties. FMCB is an odorless, colorless, and non-toxic compound that is soluble in water, ethanol, and other organic solvents. It is an excellent solvent for many organic compounds, including dyes, and is used in a wide range of applications, such as in the production of pharmaceuticals, agrochemicals, and other industrial products.
Aplicaciones Científicas De Investigación
1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutan-1-ol has been widely used in scientific research due to its unique properties. It is an excellent solvent for many organic compounds, including dyes, and is used in a wide range of applications, such as in the production of pharmaceuticals, agrochemicals, and other industrial products. It has also been used in the synthesis of other compounds, such as chiral compounds, and in the study of organic reactions. 1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutan-1-ol is also used as a model system for studying the mechanism of action of drugs and other compounds.
Mecanismo De Acción
The mechanism of action of 1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutan-1-ol has not been fully elucidated. However, it is believed to involve the formation of a cyclic ether, which is then followed by a dehydration reaction to give the desired product. The reaction is believed to involve the formation of an intermediate aryl-cyclopropane, which is then followed by a dehydration reaction to give the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutan-1-ol have not been extensively studied. However, it has been shown to have some anti-inflammatory effects in animal models. In addition, it has been shown to have some anti-bacterial and anti-fungal activity. It has also been shown to have some anti-cancer activity in laboratory studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutan-1-ol in laboratory experiments include its non-toxicity, its low cost, and its ability to act as a solvent for many organic compounds. It is also relatively easy to synthesize and can be used in a variety of different reactions. However, there are some limitations to using 1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutan-1-ol in laboratory experiments. It is not very stable, and can easily decompose in the presence of heat or light. It is also not very soluble in water, so it may not be suitable for use in aqueous solutions.
Direcciones Futuras
For research on 1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutan-1-ol include studying its effects on other biological systems, such as its effects on the immune system, as well as its effects on different types of cancer cells. In addition, further studies should be conducted to determine the mechanism of action of 1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutan-1-ol and to identify potential therapeutic applications. Furthermore, research should be conducted to explore the potential of 1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutan-1-ol as a drug delivery system, as well as its potential for use in other industrial applications.
Propiedades
IUPAC Name |
1-[(3-fluoro-4-methylanilino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-9-3-4-10(7-11(9)13)14-8-12(15)5-2-6-12/h3-4,7,14-15H,2,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGWGHOLKITMAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2(CCC2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[trans-2-Hydroxycyclobutyl]amino}phenol](/img/structure/B1485663.png)
![1-{[Methoxy(methyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485666.png)
![3-{[(1-Hydroxycyclobutyl)methyl]amino}phenol](/img/structure/B1485667.png)
![(3S,4R)-4-[2-(3-methylphenyl)ethynyl]pyrrolidin-3-ol](/img/structure/B1485669.png)
![(3R,4R)-4-[(4-chlorophenyl)sulfanyl]oxolan-3-ol](/img/structure/B1485670.png)


![tert-butyl (3R,4R)-3-hydroxy-4-[(2-hydroxyethyl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485673.png)
![tert-butyl (3R,4R)-3-hydroxy-4-[(4-methoxyphenyl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485674.png)
![(3S,4R)-4-[2-(4-bromophenyl)ethynyl]oxolan-3-ol](/img/structure/B1485678.png)

![1-[3-(Thiophen-3-yl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1485680.png)

